4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide
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Overview
Description
4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the Pfitzinger reaction, where isatin derivatives react with aniline derivatives in the presence of a base to form quinoline-3-carboxamides . The reaction conditions often include the use of solvents like ethanol or methanol and heating under reflux.
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs large-scale batch reactors. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors are also being explored for more efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute at the pyridine ring.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It has shown promise in preclinical studies as a therapeutic agent for various diseases.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . In cancer cells, the compound can induce apoptosis by activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline: A simpler analog with similar biological activities.
2-hydroxyquinoline: Another analog with distinct pharmacological properties.
Quinoline-3-carboxamide: Lacks the hydroxyl and pyridinyl groups but shares the quinoline core structure.
Uniqueness
4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide is unique due to the presence of both the hydroxyl and pyridinyl groups, which enhance its biological activity and specificity. These functional groups allow for more diverse chemical modifications and interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-oxo-N-pyridin-4-yl-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14-11-3-1-2-4-13(11)17-9-12(14)15(20)18-10-5-7-16-8-6-10/h1-9H,(H,17,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPRERNSXYQZRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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